molecular formula C18H26ClNO2 B5853804 2-(4-chloro-3,5-dimethylphenoxy)-N-cyclooctylacetamide

2-(4-chloro-3,5-dimethylphenoxy)-N-cyclooctylacetamide

Cat. No.: B5853804
M. Wt: 323.9 g/mol
InChI Key: CQZVCNQADKIATQ-UHFFFAOYSA-N
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Description

2-(4-Chloro-3,5-dimethylphenoxy)-N-cyclooctylacetamide is an organic compound that belongs to the class of acetamides It is characterized by the presence of a chloro-substituted phenoxy group and a cyclooctyl group attached to the acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-chloro-3,5-dimethylphenoxy)-N-cyclooctylacetamide typically involves the reaction of 4-chloro-3,5-dimethylphenol with chloroacetyl chloride to form 2-(4-chloro-3,5-dimethylphenoxy)acetyl chloride. This intermediate is then reacted with cyclooctylamine to yield the final product. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Types of Reactions:

    Oxidation: The phenoxy group in the compound can undergo oxidation reactions, leading to the formation of quinone derivatives.

    Reduction: The acetamide moiety can be reduced to the corresponding amine under suitable conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.

Major Products Formed:

    Oxidation: Quinone derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Various substituted phenoxy derivatives depending on the nucleophile used.

Scientific Research Applications

2-(4-Chloro-3,5-dimethylphenoxy)-N-cyclooctylacetamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(4-chloro-3,5-dimethylphenoxy)-N-cyclooctylacetamide involves its interaction with specific molecular targets. The phenoxy group can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The cyclooctyl group may enhance the compound’s binding affinity and selectivity towards its targets. Detailed studies on the molecular targets and pathways involved are necessary to fully understand its mechanism of action.

Comparison with Similar Compounds

  • 2-(4-Chloro-3,5-dimethylphenoxy)-2-methylpropanoic acid
  • 2-(4-Chloro-3,5-dimethylphenoxy)butanoyl chloride
  • 2-(4-Chloro-3,5-dimethylphenoxy)ethanol

Comparison: Compared to similar compounds, 2-(4-chloro-3,5-dimethylphenoxy)-N-cyclooctylacetamide is unique due to the presence of the cyclooctyl group, which can influence its chemical reactivity and biological activity. The cyclooctyl group provides steric hindrance and hydrophobic interactions that can affect the compound’s binding properties and stability.

Properties

IUPAC Name

2-(4-chloro-3,5-dimethylphenoxy)-N-cyclooctylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26ClNO2/c1-13-10-16(11-14(2)18(13)19)22-12-17(21)20-15-8-6-4-3-5-7-9-15/h10-11,15H,3-9,12H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQZVCNQADKIATQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1Cl)C)OCC(=O)NC2CCCCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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